
Asperlicin B
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Descripción general
Descripción
Asperlicin B is a natural product found in Aspergillus alliaceus with data available.
Q & A
Basic Research Questions
Q. What is the biosynthetic pathway of Asperlicin B, and what key enzymatic steps are involved?
this compound is synthesized via a two-enzyme pathway involving AspA (a bimodular non-ribosomal peptide synthetase, NRPS) and AspB (an FAD-dependent monooxygenase). AspA assembles anthranilate and tryptophan into a tetracylic scaffold (asperlicin C/D), while AspB catalyzes oxidative cyclization to form the heptacyclic structure of asperlicin E, a derivative closely related to this compound. Gene knockout studies and in vitro reconstitution assays (e.g., using SNAC substrates) confirm these roles .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Key methods include:
- HPLC-UV/Vis for monitoring enzymatic reactions and intermediate compounds (e.g., asperlicin C/D vs. E) .
- NMR spectroscopy and X-ray crystallography to resolve stereochemistry and ring topology .
- High-resolution mass spectrometry (HRMS) to verify molecular formulas and isotopic patterns .
Q. How do researchers validate the biological activity of this compound as a cholecystokinin (CCK) antagonist?
In vitro receptor-binding assays using CCK-A receptor isoforms and competitive inhibition studies (e.g., displacement of radiolabeled ligands) are standard. Computational docking models further predict binding affinity to CCK-A’s hydrophobic pocket, guided by asperlicin E’s structure .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in AspB’s substrate specificity (e.g., inactivity toward asperlicin D)?
Q. How can metabolic engineering optimize this compound production in heterologous fungal hosts?
Strategies include:
- Cluster refactoring : Codon-optimizing aspA and aspB genes for expression in Aspergillus nidulans.
- Precursor supplementation : Adding anthranilate/tryptophan to bypass native regulatory bottlenecks.
- Co-culture systems : Leveraging cross-species enzymatic compatibility (e.g., with Penicillium spp.) .
Q. What computational approaches predict this compound’s interactions with non-CCK targets (e.g., GPCRs)?
Molecular dynamics (MD) simulations and pharmacophore modeling identify potential off-target interactions. For example, asperlicin’s rigid heptacyclic core may bind allosteric sites in serotonin receptors. In silico screening against databases like ChEMBL validates these hypotheses .
Q. Methodological and Reproducibility Considerations
Q. How should researchers design experiments to ensure reproducibility of this compound biosynthesis studies?
- Detailed enzyme protocols : Include buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5), substrate concentrations (e.g., 100 µM Ant-Ant-L-Trp-SNAC), and enzyme ratios (e.g., 50 µM T2CT domain) .
- Negative controls : Omit enzymes or substrates to confirm reaction specificity (e.g., trace iv in HPLC assays) .
- Data transparency : Deposit raw NMR/HPLC files in repositories like Zenodo and cite them in supplementary materials .
Q. What criteria distinguish high-quality literature for this compound research?
Prioritize studies that:
- Use genetic validation (e.g., gene knockouts/complementation).
- Provide kinetic data for enzymatic steps (e.g., kcat/Km).
- Report negative results (e.g., failed cyclization attempts) to avoid publication bias .
Q. Data Contradiction and Hypothesis Testing
Q. How to address conflicting reports on this compound’s stability under varying pH conditions?
Systematic stability assays across pH 4–9 (e.g., 37°C, 24 hrs) with LC-MS monitoring can resolve discrepancies. For example, asperlicin E’s lactone ring may hydrolyze at alkaline pH, whereas this compound’s ether linkage remains intact .
Q. What statistical methods analyze dose-response variability in this compound’s CCK-A antagonism?
Nonlinear regression (e.g., Hill equation) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) quantify IC50 variability. Outlier exclusion criteria (e.g., >2 SD from mean) improve reproducibility .
Q. Tables
Table 1. Key Enzymatic Reactions in Asperlicin Biosynthesis
Enzyme | Substrate | Product | Method of Validation | Reference |
---|---|---|---|---|
AspA | Anthranilate, Trp | Asperlicin C/D | In vitro SNAC assay, HPLC | |
AspB | Asperlicin C | Asperlicin E | UV-Vis, HRMS |
Table 2. Common Pitfalls in Asperlicin Research
Pitfall | Mitigation Strategy |
---|---|
Low enzyme activity in vitro | Optimize cofactors (e.g., FAD for AspB) |
Isomerization during purification | Use cold solvents, avoid prolonged storage |
Propiedades
Número CAS |
93413-08-2 |
---|---|
Fórmula molecular |
C31H29N5O5 |
Peso molecular |
551.6 g/mol |
Nombre IUPAC |
(7S)-7-[[(2S,3aR,4S)-3,4-dihydroxy-2-(2-methylpropyl)-1-oxo-2,3a-dihydroimidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C31H29N5O5/c1-17(2)15-25-29(39)35-24-14-8-5-11-20(24)31(40,30(35)36(25)41)16-22-26-32-21-12-6-3-9-18(21)28(38)34(26)23-13-7-4-10-19(23)27(37)33-22/h3-14,17,22,25,30,40-41H,15-16H2,1-2H3,(H,33,37)/t22-,25-,30+,31-/m0/s1 |
Clave InChI |
SVMKNJGSJSFLSU-IWENFQHWSA-N |
SMILES |
CC(C)CC1C(=O)N2C(N1O)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N2[C@H](N1O)[C@@](C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
SMILES canónico |
CC(C)CC1C(=O)N2C(N1O)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
Sinónimos |
asperlicin B |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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